molecular formula C14H19N5O2S B2713568 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1324261-75-7

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2713568
CAS No.: 1324261-75-7
M. Wt: 321.4
InChI Key: KAUHDBIWIHMCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Hybrid Compounds

Heterocyclic compounds have dominated medicinal chemistry since the 19th century, with their structural diversity enabling interactions with biological targets. The discovery of pyrazole in 1882 and subsequent isolation of pyrrole and furan derivatives laid the groundwork for modern heterocyclic drug discovery. By the mid-20th century, hybrid molecules emerged as a strategy to overcome limitations of single-target therapies. For example, molecular hybridization—combining pharmacophores from distinct bioactive molecules—has yielded compounds with enhanced efficacy and reduced toxicity. This approach leverages synergistic effects, as seen in antimalarial artemisinin-quinoline hybrids and anticancer pyrazoline-thiadiazole derivatives. The integration of heterocycles like 1,3,4-thiadiazole and isoxazole into hybrid frameworks reflects a paradigm shift toward multitarget-directed ligands, addressing complex diseases such as cancer and neurodegenerative disorders.

Structural Significance of 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle with a planar structure and dipole moment of 3.25 D, enabling strong interactions with biomolecules. Its mesoionic character allows formation of stable salts, enhancing solubility and bioavailability (Figure 1A–B). Tautomerism in 2-hydroxy- or 2-mercapto derivatives further diversifies its reactivity (Figure 2). These properties underpin its broad pharmacological profile, including antimicrobial, anticancer, and anticonvulsant activities. For instance, 1,3,4-thiadiazole derivatives inhibit carbonic anhydrase and histone deacetylases, making them viable candidates for glioblastoma and epilepsy therapies. The scaffold’s ability to cross the blood-brain barrier (BBB) is attributed to its small size and lipophilicity, a critical feature for central nervous system (CNS)-targeted drugs.

Table 1: Key Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

Activity Mechanism/Target Example Derivative
Anticancer HDAC inhibition Methazolamide analogs
Antimicrobial DNA gyrase inhibition Cefazolin-thiadiazole hybrids
Anticonvulsant GABA receptor modulation Rufinamide analogs

Isoxazole Moiety in Bioactive Compounds

Isoxazole, a five-membered ring with oxygen and nitrogen atoms, is renowned for its metabolic stability and ability to mimic peptide bonds. Its derivatives exhibit neuroprotective, anti-inflammatory, and anticancer effects. In β-cells, isoxazole compounds like those studied by Kalwat et al. (2016) upregulate neuroendocrine genes (e.g., NeuroD1) while suppressing proliferative markers (e.g., Cyclin D1), promoting insulin secretion under lipotoxic conditions. The moiety’s electron-withdrawing nature enhances hydrogen bonding with kinases and GPCRs, as seen in COX-2 inhibitors and GABAA receptor modulators. Recent studies highlight isoxazole’s role in stabilizing β-sheet conformations in amyloid-β peptides, suggesting potential in Alzheimer’s disease therapeutics.

Piperidine as a Privileged Structure in Medicinal Chemistry

Piperidine, a six-membered amine-containing ring, is a "privileged structure" due to its conformational flexibility and capacity for cation-π interactions. The N-benzyl piperidine (N-BP) motif, for example, optimizes steric and electronic properties in antipsychotics (e.g., haloperidol) and antidepressants. Its chair conformation enables axial and equatorial substitution, fine-tuning binding to targets like sigma receptors and serotonin transporters. In the context of 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, the piperidine core likely facilitates BBB penetration and stabilizes interactions with hydrophobic pockets in enzymes or receptors.

Table 2: Therapeutic Applications of Piperidine-Containing Drugs

Drug Therapeutic Area Target
Risperidone Schizophrenia Dopamine D₂ receptor
Donepezil Alzheimer’s disease Acetylcholinesterase
Lorcaserin Obesity 5-HT2C receptor

Acetamide Linker Significance in Bioactive Molecules

The acetamide linker (–NH–CO–CH2–) bridges the piperidine-thiadiazole and isoxazole moieties, balancing hydrophilicity and lipophilicity. In antibody-drug conjugates (ADCs), similar linkers control payload release via pH-sensitive or enzymatic cleavage. While 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide lacks ADC-like targeting, its acetamide group likely enhances solubility and prevents premature metabolism. The linker’s carbonyl group may participate in hydrogen bonding with catalytic residues, as observed in kinase inhibitors like imatinib.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-9-7-12(18-21-9)15-13(20)8-19-5-3-11(4-6-19)14-17-16-10(2)22-14/h7,11H,3-6,8H2,1-2H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUHDBIWIHMCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a hybrid molecule that combines elements from both thiadiazole and isoxazole structures. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OSC_{15}H_{20}N_4OS, with a molecular weight of approximately 304.41 g/mol. The presence of the thiadiazole and isoxazole rings contributes to its unique biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • In Vitro Cytotoxicity : In studies assessing the cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound displayed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .
  • Mechanism of Action : The anticancer activity is attributed to several mechanisms:
    • Inhibition of RNA and DNA synthesis.
    • Induction of apoptosis without cell cycle arrest.
    • Modulation of key signaling pathways involved in tumorigenesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown that compounds containing the thiadiazole moiety exhibit moderate to good antimicrobial activity against both Gram-positive (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains such as Aspergillus niger .

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Study 1Significant growth inhibition in MCF-7 cellsMCF-70.28 µg/mL
Study 2Induced apoptosis in HCT116 colon cancer cellsHCT1168 µM
Study 3Antimicrobial activity against various strainsE. coli, S. aureus, A. nigerModerate to good

Case Study: Antitumor Mechanisms

In a specific case study involving a series of thiadiazole derivatives, it was found that structural modifications significantly enhanced anticancer activity. The introduction of piperidine rings increased lipophilicity and improved cellular uptake, leading to enhanced efficacy against MCF-7 cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , a component of the compound, exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been shown to possess antibacterial and antifungal activities against various pathogens.

CompoundActivityMIC (μg/mL)Reference
5-Methyl-1,3,4-thiadiazole derivativeAntibacterial against E. coli31.25
5-Methylisoxazole derivativeAntifungal against A. niger25

The presence of both the thiadiazole and isoxazole rings in the compound may enhance its efficacy against resistant strains of bacteria and fungi.

Anticancer Potential

The compound shows promise as an anticancer agent due to the cytotoxic properties associated with its thiadiazole and isoxazole components. A study highlighted that derivatives containing these moieties exhibited significant growth inhibition in various cancer cell lines:

Cell LineIC50 (μg/mL)Compound Structure
HCT116 (colon cancer)3.29Structure containing thiadiazole
MCF-7 (breast cancer)10.0Structure containing isoxazole

These findings suggest that the compound could be further explored for its potential in cancer therapy, particularly as a lead compound for drug development .

Neuropharmacological Applications

The piperidine structure within the compound is known for its neuroactive properties. Studies have indicated that piperidine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression.

Case Studies

A recent investigation into piperidine derivatives demonstrated their ability to enhance serotonin levels in animal models, indicating potential antidepressant effects . The incorporation of the thiadiazole and isoxazole rings may further modulate these effects, providing a multifaceted approach to neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is crucial for optimizing its applications. The structure-activity relationship can be explored through modifications of the thiadiazole and isoxazole components to enhance biological activity while reducing toxicity.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Coupling with piperidine derivatives.
  • Final acetamide formation with isoxazole derivatives.

This multi-step synthesis allows for variations that can be tested for improved efficacy or reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in three key regions:

Thiadiazole substituents (e.g., alkylthio, arylthio, or heteroaryl groups).

Linker groups (piperidine vs. piperazine or other cyclic amines).

Acetamide side chains (isoxazole, phenoxy, or other heterocycles).

Table 1: Structural and Physical Comparison of Selected Thiadiazole Derivatives
Compound ID/Name Thiadiazole Substituent Acetamide Substituent Yield (%) Melting Point (°C) Source
Target Compound 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin 5-Methylisoxazol-3-yl N/A N/A N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio 5-Isopropyl-2-methylphenoxy 74 132–134
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio 2-Isopropyl-5-methylphenoxy 79 158–160
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 2-Methoxyphenoxy 85 135–136
ASN90 (O-GlcNAcase inhibitor) 4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazine N/A N/A N/A
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 4-(3,4-Dimethoxyphenylacetyl)piperazine 5-Methylisoxazol-3-yl N/A N/A
Key Observations:
  • Thiadiazole Modifications : The target compound’s 5-methyl-thiadiazole contrasts with sulfur-linked substituents (e.g., benzylthio, methylthio) in derivatives. Methyl groups may enhance metabolic stability compared to thioether linkages, which are prone to oxidation .
  • Piperidine vs.
  • Acetamide Side Chains: The 5-methylisoxazole group in the target compound is structurally distinct from phenoxy or benzamide moieties in analogs (). Isoxazole’s electronegative oxygen may influence hydrogen-bonding capacity compared to sulfur or ether linkages .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of heterocyclic compounds like this requires multi-step optimization. A typical approach involves:

  • Coupling reactions : For example, forming the piperidine-thiadiazole core via nucleophilic substitution or cross-coupling reactions under catalysts like Cu(I) or Pd-based systems .
  • Acetamide linkage : Reacting the piperidine intermediate with activated esters (e.g., chloroacetyl chloride) followed by coupling with 5-methylisoxazole-3-amine. Solvent choice (e.g., DMF or THF) and temperature control (0–60°C) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the final product, validated by TLC and HPLC (>95% purity) .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the piperidine ring protons typically appear as multiplet signals at δ 1.5–3.0 ppm, while the isoxazole methyl group resonates near δ 2.4 ppm .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-N stretch of thiadiazole) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry (e.g., ±0.3% deviation acceptable) .

Q. What methods ensure purity and stability during storage?

  • Chromatographic techniques : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
  • Stability studies : Store the compound at –20°C in airtight containers under nitrogen to prevent oxidation or hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/SDD level) to model transition states and identify energetically favorable pathways. For example, optimizing the nucleophilic attack step in the piperidine-thiadiazole formation .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility and reduce trial-and-error experimentation .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts or temperatures for coupling steps .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to clarify potency variations. For instance, discrepancies in anticancer activity may arise from differences in cellular uptake or metabolic stability .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or proteases) .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .

Q. How to design a robust molecular docking study for this compound?

  • Protein preparation : Retrieve the target structure from PDB (e.g., EGFR kinase: 1M17), remove water molecules, and add polar hydrogens using tools like AutoDock Tools .
  • Docking parameters : Set grid dimensions to cover the active site (e.g., 60 × 60 × 60 Å) and use Lamarckian genetic algorithms with 100 runs for conformational sampling .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) and perform free energy calculations (e.g., MM-GBSA) to rank binding affinities .

Q. What structural modifications enhance selectivity against off-target receptors?

  • SAR analysis : Systematically vary substituents on the thiadiazole (e.g., methyl vs. phenyl groups) and isoxazole rings. For example, bulkier groups at the 5-position of thiadiazole may reduce off-target binding to hERG channels .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and target interactions .
  • Proteomics profiling : Use affinity-based pull-down assays coupled with mass spectrometry to identify unintended targets .

Methodological Tables

Table 1. Key DFT-calculated bond angles for structural optimization

Bond AngleValue (°)
C1-C2-C3121.43
N7-C8-O10112.59
C14-S15-C15112.03

Table 2. Example reaction optimization parameters

StepCatalystSolventYield (%)
Thiadiazole formationCuIDMF78
Acetamide couplingDIPEATHF85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.